Increased Lipophilicity (XLogP3-AA) of the 5,5-Difluoro Free Base vs. Non-Fluorinated Analog
The 5,5‑difluoro substituent increases the computed lipophilicity of the free base (CAS 2001840‑35‑1) relative to the non‑fluorinated analog 4,5,6,7‑tetrahydro‑1,2‑benzoxazol‑3‑ylmethanamine (CAS 893639‑05‑9). The XLogP3‑AA value shifts from 0.5 to 0.6 [1][2]. While the absolute increment is modest, it represents a directional increase that can translate into improved passive membrane permeability in cell‑based assays [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) – predicted partition coefficient |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (free base, CAS 2001840-35-1) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine (CAS 893639-05-9) – XLogP3-AA = 0.5 |
| Quantified Difference | ΔXLogP3-AA = +0.1 log unit |
| Conditions | Values computed by XLogP3 3.0 algorithm on PubChem; free bases compared [1][2]. |
Why This Matters
A higher logP for the fluorinated congener predicts superior passive membrane permeability, which is a critical parameter for intracellular target engagement in medicinal chemistry campaigns.
- [1] PubChem. (2026). (5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine (CID 125450509). XLogP3-AA = 0.6. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine (CID 23006263). XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level: logP-permeability correlation). View Source
